2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione

Descripción general

Descripción

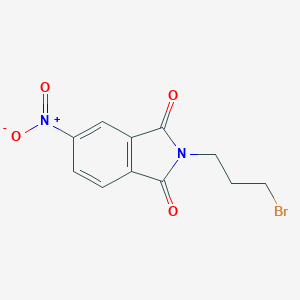

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromopropyl group and a nitro group attached to an isoindoline-1,3-dione core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 5-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene. The reaction mixture is catalyzed by 2 M aqueous potassium carbonate (K₂CO₃) added through syringes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Substitution: Products include azido derivatives and thiocyanate derivatives.

Reduction: The major product is 2-(3-Aminopropyl)-5-nitroisoindoline-1,3-dione.

Oxidation: Products include oxidized derivatives of the bromopropyl group.

Aplicaciones Científicas De Investigación

Chemistry

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for various chemical transformations, including:

- Substitution Reactions: The bromopropyl group can be replaced by nucleophiles.

- Reduction Reactions: The nitro group can be converted to an amino group.

- Oxidation Reactions: The compound can undergo oxidation at the bromopropyl site.

Table 1: Summary of Chemical Reactions

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with sodium azide (NaN₃) | Azido derivatives |

| Reduction | Nitro group reduction with H₂/Pd-C | 2-(3-Aminopropyl)-5-nitroisoindoline-1,3-dione |

| Oxidation | Oxidation with KMnO₄ | Oxidized derivatives of bromopropyl |

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.2 |

| A549 (Lung) | 10.8 |

The mechanism of action may involve interactions with specific molecular targets, such as enzymes related to inflammation and cancer progression.

Medicine

Given its biological activities, this compound is being explored as a potential lead compound for new pharmaceuticals targeting:

- Cancer Treatment: As a chemotherapeutic agent.

- Neurodegenerative Diseases: Potential AChE inhibition may benefit conditions like Alzheimer's disease.

- Anti-inflammatory Applications: The compound has shown promise in reducing pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

| IL-10 | 30 | 80 |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity profile allows for tailored applications in various chemical processes.

Anticancer Research

A study focusing on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation across multiple cancer types. The findings suggest that modifications to the compound could enhance its efficacy as a therapeutic agent.

Neuroprotective Effects

Research conducted on PC12 neuronal cells demonstrated that treatment with this compound reduced H₂O₂-induced cell death significantly. This neuroprotective effect is attributed to its ability to modulate oxidative stress pathways.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Bromopropyl)isoindoline-1,3-dione

- 5-Nitroisoindoline-1,3-dione

- 2-(3-Chloropropyl)-5-nitroisoindoline-1,3-dione

Uniqueness

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is unique due to the combination of the bromopropyl and nitro groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₉BrN₂O₃

- Molecular Weight : 299.10 g/mol

The presence of the bromopropyl group and nitro substituent plays a crucial role in the compound's biological activity.

Isoindoline derivatives, including this compound, exhibit various mechanisms of action:

- Cyclooxygenase Inhibition : Studies indicate that isoindoline-1,3-dione derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant for anti-inflammatory effects .

- Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which is critical in managing oxidative stress-related conditions .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For example, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.2 |

| A549 (Lung) | 10.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using an LPS-induced inflammation model in macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

| IL-10 | 30 | 80 |

Study on Neuroprotective Effects

A study conducted on PC12 neuronal cells demonstrated that treatment with this compound resulted in a significant decrease in H₂O₂-induced cell death. The neuroprotective effect was attributed to the compound's ability to inhibit AChE and modulate oxidative stress pathways .

Clinical Implications

Given its biological activities, there is growing interest in the therapeutic applications of this compound in treating conditions such as:

- Alzheimer's Disease : As an AChE inhibitor.

- Cancer : As a potential chemotherapeutic agent.

- Inflammatory Disorders : Due to its anti-inflammatory properties.

Propiedades

IUPAC Name |

2-(3-bromopropyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGOTODDUSCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370838 | |

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-56-6 | |

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.